
3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The name suggests it has two methyl groups attached to a hexahydro-1H-indole structure, with a carboxylic acid functional group .
Molecular Structure Analysis
Based on the name, the compound likely has a bicyclic structure characteristic of indoles, with additional saturation (as suggested by “hexahydro”) and substitutions (as suggested by “dimethyl” and “carboxylic acid”) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of saturation, the presence of polar functional groups, and steric effects from the methyl groups would all influence its properties .Scientific Research Applications
Electrochemical Oxidation
The electrochemical oxidation of indole-3-acetic acid, a compound structurally related to 3,3-Dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid, has been studied in acidic aqueous solution. This process involves a complex series of reactions leading to the formation of various indole derivatives. These studies have implications for understanding the electrochemical behavior of indole compounds and their derivatives (Hu & Dryhurst, 1993).
Synthesis of Novel Derivatives
Research has focused on the synthesis of novel indole derivatives, including those related to this compound. This includes the preparation of indole-benzimidazole compounds from indole carboxylic acids. Such research is crucial for the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Wang et al., 2016).
Oligomerization and Complex Formation
Studies have explored the oligomerization of indole derivatives, such as indole-5-carboxylic acid, with the incorporation of thiols. This research has implications for understanding how indole compounds can form complex structures, potentially useful in the development of novel materials or as a model for biological processes (Mutulis et al., 2008).
Crystallography and Molecular Structure
Research on indole compounds also includes crystallography to determine the molecular and crystal structure. Such studies provide deep insights into the physical and chemical properties of these compounds, which is essential for their application in various scientific and industrial processes (Smith, Wermuth, & Healy, 2003).
Polymerization and Catalysis
The oxidative polymerization of indole derivatives, such as 5,6-dihydroxyindole-2-carboxylic acid, has been examined. Such studies are relevant to understanding the biosynthesis of melanin and other polymers, which can have applications in material science and biochemistry (Pezzella et al., 1996). Additionally, research into carbon-supported polyindole-5-carboxylic acid and its complexes shows potential for applications in catalysis, particularly in oxygen reduction reactions (Yu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,3-dimethyl-2-oxo-3a,4,5,6,7,7a-hexahydro-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2)7-5-6(9(13)14)3-4-8(7)12-10(11)15/h6-8H,3-5H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIXMLOBUMALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(CCC2NC1=O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

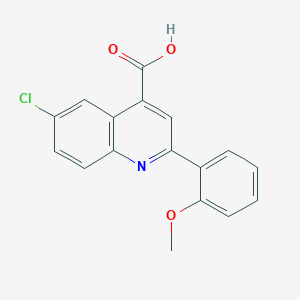
![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)
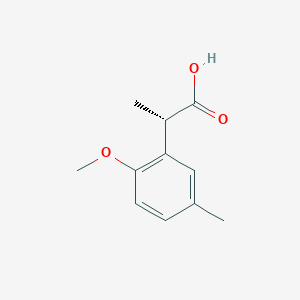

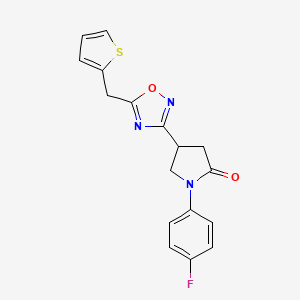
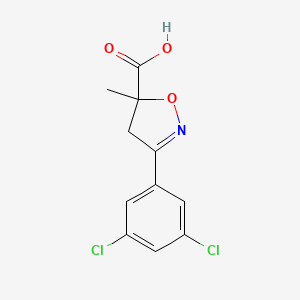
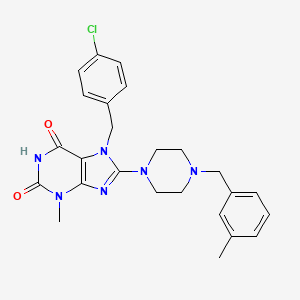
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
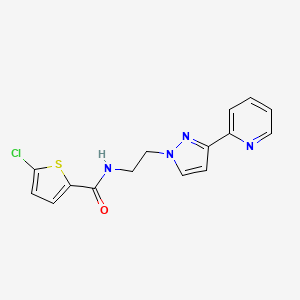
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)
![1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2731058.png)

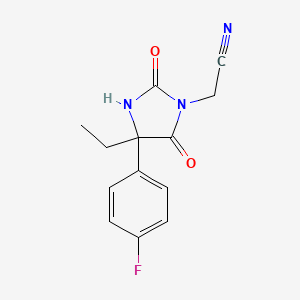
![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)